REACTION_CXSMILES
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CN(C)C=O.[Cl:6][C:7]1[CH:8]=[C:9]([CH:11]=[CH:12][C:13]=1[Cl:14])[NH2:10].[CH:15]([S:17]([F:20])(=[O:19])=[O:18])=[CH2:16]>O>[Cl:6][C:7]1[CH:8]=[C:9]([NH:10][CH2:16][CH2:15][S:17]([F:20])(=[O:19])=[O:18])[CH:11]=[CH:12][C:13]=1[Cl:14]
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Name
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|
Quantity
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100 mL
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Type
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reactant
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Smiles
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CN(C=O)C
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Name
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|
Quantity
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6.48 g
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Type
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reactant
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Smiles
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ClC=1C=C(N)C=CC1Cl
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Name
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|
Quantity
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6.7 g
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Type
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reactant
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Smiles
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C(=C)S(=O)(=O)F
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Name
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Quantity
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0 (± 1) mol
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Type
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solvent
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Smiles
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O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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the resulting dark oily precipate was decanted from the supernatant layer
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Type
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EXTRACTION
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Details
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This layer was extracted with ether (4×50 ml)
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Type
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ADDITION
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Details
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The combined ether extracts were added to the oily precipitate
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Type
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WASH
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Details
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this dark solution was washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over MgSO4
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Type
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CUSTOM
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Details
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The organic solution was evaporated
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Name
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Type
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product
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Smiles
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ClC=1C=C(C=CC1Cl)NCCS(=O)(=O)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |